

# Spectroscopic analysis of 6-(Trifluoromethyl)nicotinohydrazide (NMR, Mass Spec)

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinohydrazide

Cat. No.: B1303339

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An In-depth Technical Guide on the Spectroscopic Analysis of 6-(Trifluoromethyl)nicotinohydrazide

## Introduction

**6-(Trifluoromethyl)nicotinohydrazide** is a fluorinated derivative of nicotinohydrazide, a class of compounds investigated for a range of pharmaceutical applications. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, impacting its biological activity, metabolic stability, and lipophilicity.[1] Consequently, precise structural characterization is a critical step in the research and development of such compounds. This technical guide provides a detailed overview of the expected spectroscopic signature of **6-(Trifluoromethyl)nicotinohydrazide**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals involved in the synthesis and characterization of novel trifluoromethylated heterocyclic compounds.

## Predicted Spectroscopic Data

While direct experimental data for **6-(Trifluoromethyl)nicotinohydrazide** is not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence

based on the analysis of structurally related compounds, such as nicotinic acid derivatives and other trifluoromethyl-substituted pyridines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **6-(Trifluoromethyl)nicotinohydrazide** are summarized in the tables below. These predictions are based on the known effects of the trifluoromethyl group and the hydrazide moiety on the pyridine ring.

### Predicted $^1\text{H}$ NMR Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	$\sim 2$
H-4	8.2 - 8.4	dd	$\sim 8, 2$
H-5	7.7 - 7.9	d	$\sim 8$
-NH-	9.5 - 10.0	br s	-
-NH <sub>2</sub>	4.5 - 5.0	br s	-

### Predicted $^{13}\text{C}$ NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	150 - 152
C-3	130 - 132
C-4	138 - 140
C-5	122 - 124
C-6	148 - 150 (q, $J \approx 35$ Hz)
C=O	165 - 168
-CF <sub>3</sub>	120 - 123 (q, $J \approx 275$ Hz)

## Mass Spectrometry (MS)

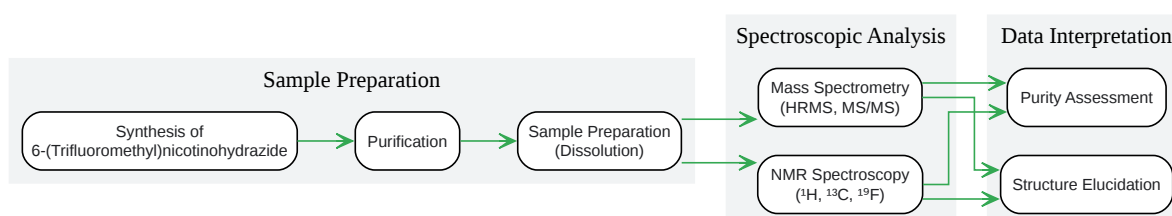
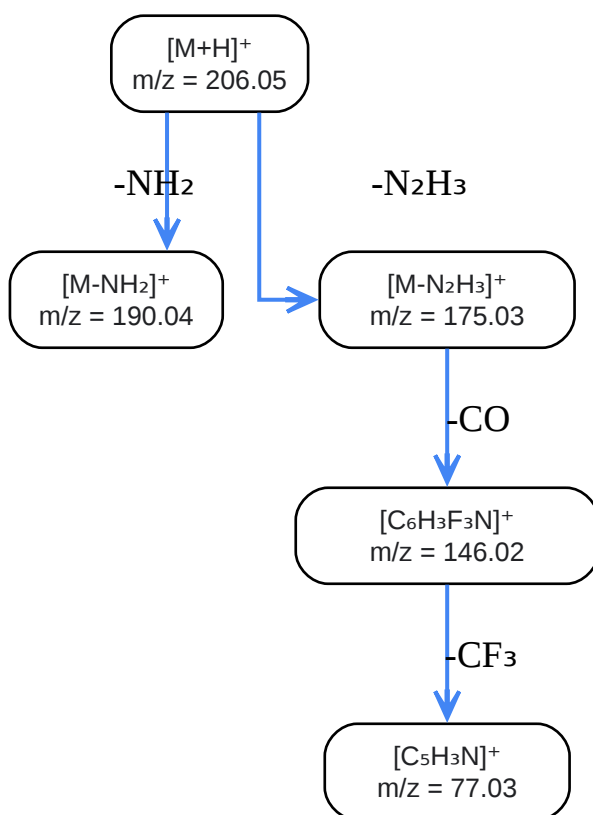
Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure. For **6-(Trifluoromethyl)nicotinohydrazide** ( $C_7H_6F_3N_3O$ ), the expected monoisotopic mass is approximately 205.0463 g/mol .

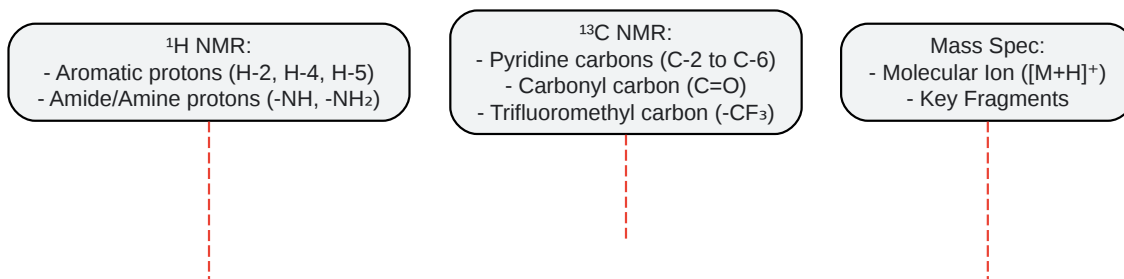
### Predicted High-Resolution Mass Spectrometry Data

Ion	Formula	Calculated $m/z$
$[M+H]^+$	$C_7H_7F_3N_3O^+$	206.0536
$[M+Na]^+$	$C_7H_6F_3N_3NaO^+$	228.0355
$[M-H]^-$	$C_7H_5F_3N_3O^-$	204.0390

### Proposed Fragmentation Pattern

The fragmentation of **6-(Trifluoromethyl)nicotinohydrazide** in the mass spectrometer is expected to proceed through characteristic pathways for hydrazides and aromatic compounds. A plausible fragmentation pattern is outlined below.





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## References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of 6-(Trifluoromethyl)nicotinohydrazide (NMR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303339#spectroscopic-analysis-of-6-trifluoromethyl-nicotinohydrazide-nmr-mass-spec]

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